![molecular formula C14H15BrN4OS B13473029 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is a complex organic compound that features a bromine atom, a piperazine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide typically involves a multi-step process:
Preparation of Electrophiles: The initial step involves the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to produce 2-Bromo-N-(un/substituted)phenyl acetamides.
Coupling with Phenyl Piperazine: These electrophiles are then reacted with phenyl piperazine in a polar aprotic medium, such as dimethylformamide (DMF), with lithium hydride (LiH) as an activator to achieve the targeted amides.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. For instance, it may interact with bacterial enzymes, disrupting their function and exhibiting antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide: This compound shares a similar structure but has different substituents on the piperazine ring.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another related compound with a furan ring instead of a thiazole ring.
Uniqueness
2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide is unique due to its specific combination of a bromine atom, a piperazine ring, and a thiazole ring
Propiedades
Fórmula molecular |
C14H15BrN4OS |
|---|---|
Peso molecular |
367.27 g/mol |
Nombre IUPAC |
2-bromo-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4OS/c15-14-18-11(9-21-14)13(20)17-10-3-1-2-4-12(10)19-7-5-16-6-8-19/h1-4,9,16H,5-8H2,(H,17,20) |
Clave InChI |
CMQYKEULXYCHMU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2NC(=O)C3=CSC(=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


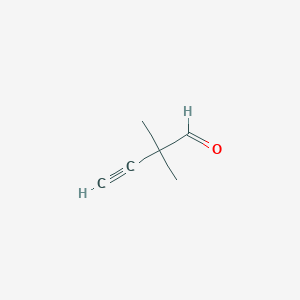
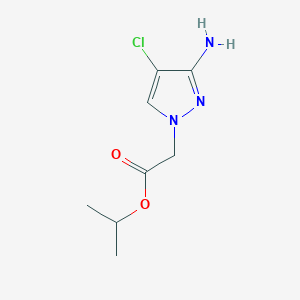
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
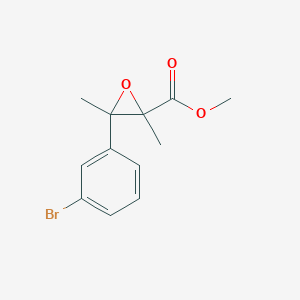
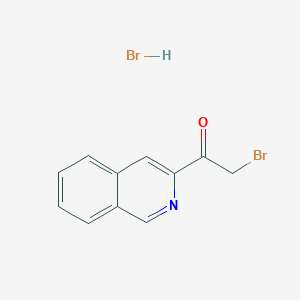
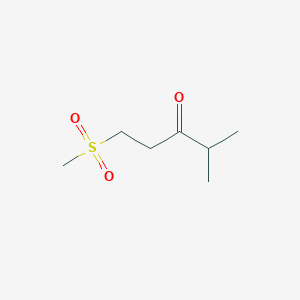
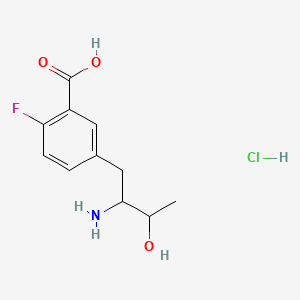
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
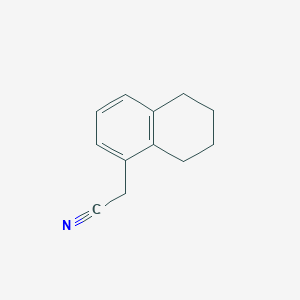


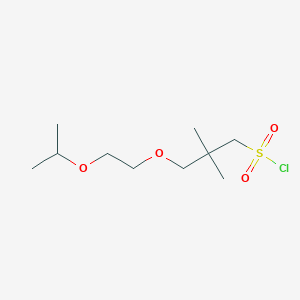
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)
